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molecular formula C12H17NO2 B8319582 7-(2-Pyridyl)heptanoic acid

7-(2-Pyridyl)heptanoic acid

Cat. No. B8319582
M. Wt: 207.27 g/mol
InChI Key: WKAQPVDCUBEQOB-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

7-(2-Pyridyl)-6-heptenoic acid (0.97 g, 4.7 mmol) was dissolved in ethanol (15 ml), and 10% palladium-carbon (0.16 g) and a solution of ammonium formate (1.7 g, 27.0 mmol) in water (2 ml) were added thereto. The reaction mixture was refluxed for 2 hrs. Palladium-carbon was filtered off. The reaction mixture was combined with water, concentrated under reduced pressure to the half amount and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was concentrated under reduced pressure to give the titled compound (0.89 g, 91%).
Name
7-(2-Pyridyl)-6-heptenoic acid
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].C([O-])=O.[NH4+]>C(O)C.O.[C].[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:1.2,5.6|

Inputs

Step One
Name
7-(2-Pyridyl)-6-heptenoic acid
Quantity
0.97 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=CCCCCC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
palladium-carbon
Quantity
0.16 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Palladium-carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to the half amount
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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